2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-25-15-8-4-6-12-10-17(28-18(12)15)14-11-29-21(22-14)23-20(24)13-7-5-9-16(26-2)19(13)27-3/h4-11H,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPFUVZQUCPDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled to form the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the benzamide moiety may produce amines.
Scientific Research Applications
2,3-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its 7-methoxybenzofuran-thiazole-benzamide framework. Below is a comparison with structurally related analogues:
Key Observations :
- Benzofuran vs.
- Methoxy vs. Halogen Substituents : The 2,3-dimethoxy groups on the benzamide moiety increase electron-donating capacity, contrasting with electron-withdrawing halogens (e.g., Cl, F) in analogues like , which may alter binding kinetics.
- Sulfamoyl vs. Triazole/Sulfanyl : The sulfamoyl group in the target compound introduces hydrogen-bonding and polar interactions absent in triazole/sulfanyl-containing derivatives .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The target compound’s sulfamoyl and methoxy groups likely participate in intermolecular hydrogen bonds, akin to the N–H⋯N and C–H⋯O interactions observed in .
- Solubility : The sulfamoyl group enhances aqueous solubility compared to lipophilic analogues like , which may improve bioavailability.
Biological Activity
2,3-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure combines a benzamide core with a thiazole ring and methoxy groups, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound's IUPAC name is 2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide, and it has the following structural formula:
The biological activity of 2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide likely involves its interaction with various molecular targets. The thiazole moiety is known for its ability to modulate enzyme activity and receptor interactions. The compound may act by inhibiting specific enzymes or receptors involved in disease pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes linked to cancer proliferation or inflammation.
- Receptor Modulation : It could interact with receptors involved in neurotransmission or hormonal regulation.
Biological Activity
Research indicates that compounds similar to 2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide exhibit various biological activities:
Anticancer Activity
Studies have shown that thiazole derivatives possess significant anticancer properties. For instance:
- Cytotoxicity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines (e.g., Jurkat and HT29) with IC50 values comparable to standard drugs like doxorubicin .
Antimicrobial Activity
Thiazole-containing compounds have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives show promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Thiazole Derivatives in Cancer Research : A study found that specific thiazole derivatives exhibited potent growth inhibition against cancer cell lines. The presence of electron-donating groups significantly enhanced their activity .
- Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of substituted phenylthiazol derivatives. Results indicated that certain modifications led to enhanced antibacterial effects compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
